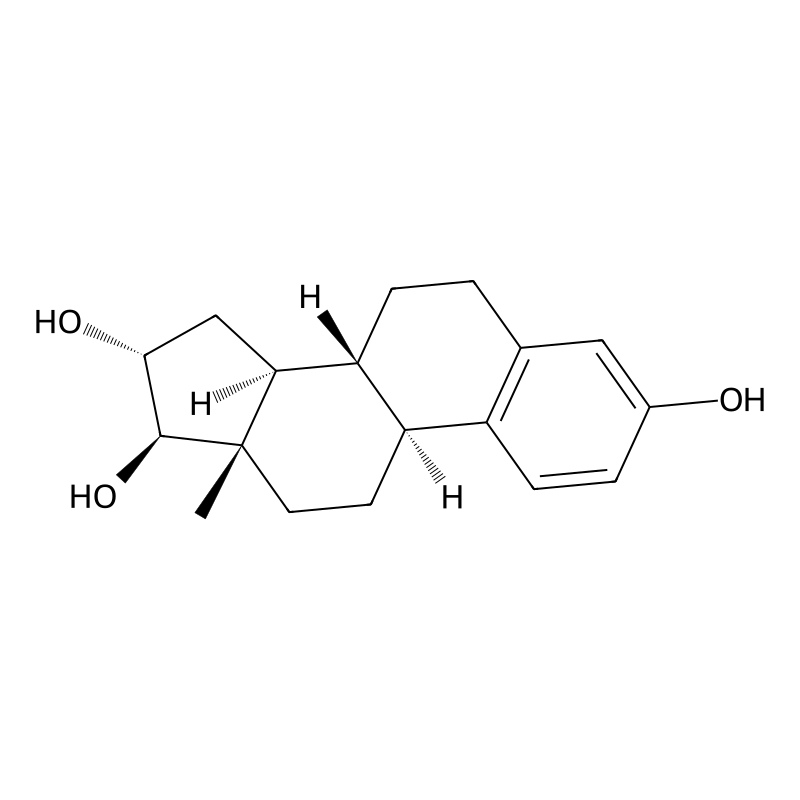

Estriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides

In double-distilled water, 13.25 mg/L

Synonyms

Canonical SMILES

Isomeric SMILES

Estriol is one of the three main estrogens produced naturally in the human body. While estradiol is typically the most abundant estrogen, estriol plays a significant role in various physiological processes [Source: National Institutes of Health (.gov) ]. Scientific research is investigating the potential applications of estriol in several areas:

Menopausal symptoms

Estriol has been studied as a treatment for menopausal symptoms like hot flashes and vaginal atrophy. Research suggests it may be effective, and some studies indicate it might have a milder side effect profile compared to other estrogens [Source: Restorative Medicine ].

Autoimmune diseases

Recent research is exploring the possibility of using estriol to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis. Estriol's potential anti-inflammatory properties are of particular interest [Source: Restorative Medicine ].

Neuroprotective effects

Some studies suggest estriol may have neuroprotective qualities and could potentially benefit cognitive function [Source: National Institutes of Health (.gov) ].

Estriol, scientifically known as 16α-hydroxyestradiol or estra-1,3,5(10)-triene-3,16α,17β-triol, is a naturally occurring estrogen predominantly produced during pregnancy. It is characterized by three hydroxyl groups at positions C3, C16α, and C17β, and features double bonds between the C1 and C2, C3 and C4, and C5 and C10 positions of its steroid structure. Estriol is synthesized in high quantities by the placenta and is considered the most abundant estrogen during pregnancy, playing a crucial role in fetal development and maternal physiological changes .

Estriol acts as a weak estrogen by binding to estrogen receptors (ERs), particularly ERβ, in target tissues []. This binding triggers various cellular responses, though its specific mechanisms compared to estradiol are still being elucidated. Estriol is thought to be involved in:

- Fetal development: It promotes growth and maturation of the fetal uterus and vagina [].

- Pregnancy maintenance: Estriol, along with other estrogens, contributes to maintaining a favorable uterine environment for pregnancy.

- Protection against breast cancer: Some studies suggest estriol might have protective effects against certain types of breast cancer, but further research is needed [].

Physical and Chemical Properties

Estriol exhibits significant biological activity through its interaction with estrogen receptors (ERα and ERβ). Its effects include:

- Regulation of Gene Expression: Estriol activates transcriptional pathways that influence various physiological processes such as reproductive health, bone density maintenance, and cardiovascular function .

- Role in Pregnancy: As a major estrogen during pregnancy, estriol supports fetal growth and development while modulating maternal physiological adaptations .

- Therapeutic Uses: Estriol is utilized in hormone replacement therapy to alleviate menopausal symptoms such as hot flashes and vaginal atrophy .

Estriol has several applications in medicine and research:

- Hormone Replacement Therapy: It is commonly prescribed for post-menopausal women to manage symptoms associated with estrogen deficiency.

- Diagnostic Marker: Estriol levels are monitored during pregnancy as an indicator of fetal well-being and placental function .

- Research Tool: Estriol is used in studies examining estrogenic activity and receptor interactions in various tissues.

Studies have shown that estriol interacts with both estrogen receptors, leading to distinct biological outcomes depending on tissue type:

- Nuclear Receptor Activation: Estriol binds to estrogen receptors in target tissues, initiating gene transcription involved in reproductive health .

- Membrane Initiated Signaling: It also engages in rapid signaling pathways that do not require direct gene transcription, affecting cellular responses quickly .

Estriol shares structural similarities with other estrogens but is unique due to its specific hydroxylation pattern. Below are some similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Estrone | 3-hydroxyestrone | Precursor to estradiol and estriol |

| Estradiol | 17β-estradiol | More potent than estriol; key player in menstrual cycle |

| 16α-Hydroxyestrone | Hydroxyl group at C16 | Intermediate in the synthesis pathway of estriol |

| Dehydroepiandrosterone | Precursor steroid hormone | Converts into estrogens including estradiol |

Estriol's unique position as a trihydroxy derivative distinguishes it from these compounds, particularly regarding its predominant role during pregnancy .

Estriol production demonstrates markedly different characteristics between non-pregnant and pregnant physiological states, reflecting distinct biosynthetic mechanisms and quantitative outputs. In non-pregnant premenopausal women, estriol is present in relatively low concentrations and serves primarily as a metabolic end-product of estradiol and estrone metabolism [1] [2]. The endogenous production in this population ranges from 0.02 to 0.1 milligrams per 24 hours through urinary excretion [3], representing approximately 1000-fold lower levels compared to pregnancy.

During non-pregnant states, estriol synthesis occurs predominantly through hepatic 16α-hydroxylation of circulating estrone and estradiol by cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 1A2 [4] [5]. This metabolic conversion represents a terminal pathway in estrogen metabolism, as estriol cannot be converted back to more potent estrogens [2]. The metabolic clearance rate in non-pregnant women has been measured at 990 ± 70 liters per day per square meter using pulse injection methodology, with constant infusion studies yielding values of 2100 ± 100 liters per day [6].

In contrast, pregnancy transforms estriol into the most abundant circulating estrogen, with production increasing dramatically to 50-150 milligrams per 24 hours during near-term gestation [3]. This represents a several thousand-fold increase compared to non-pregnant levels. During pregnancy, estriol is synthesized almost exclusively by the fetoplacental unit through a complex biosynthetic pathway that requires coordinated function of fetal adrenal glands, fetal liver, and placental tissues [7] [1].

The pregnant state demonstrates distinct temporal patterns of estriol production throughout gestation. Maternal serum estriol levels increase gradually until the 12th week of gestation, followed by more rapid increases until term, with characteristic surges preceding the onset of labor [3]. This pattern reflects the progressive development and maturation of the fetoplacental steroidogenic capacity. Blood production rates during the luteal phase of premenopausal women range from 70 to 150 micrograms per day, while post-menopausal women demonstrate significantly lower production rates of 5 to 22 micrograms per day [6].

The physiological significance of these differences extends beyond quantitative variations. In non-pregnant states, estriol contributes minimally to overall estrogenic activity due to its weak receptor binding affinity and rapid clearance [2]. However, during pregnancy, the massive increase in estriol production suggests important biological functions in maintaining pregnancy, regulating uteroplacental blood flow, and potentially influencing the timing of parturition [3].

Placental Synthesis Mechanisms During Gestation

Placental estriol synthesis during pregnancy represents a unique steroidogenic process that requires intimate cooperation between maternal, fetal, and placental compartments. The placenta functions as the primary site of estriol biosynthesis during pregnancy, but lacks the enzymatic machinery for de novo steroid synthesis from cholesterol, necessitating precursor substrates from fetal and maternal sources [7] [1].

The placental synthesis mechanism begins with the uptake of sulfate-conjugated steroid precursors, particularly dehydroepiandrosterone sulfate, from both fetal and maternal circulation [8]. Placental steroid sulfatase, localized predominantly to the syncytiotrophoblast layer, catalyzes the hydrolysis of dehydroepiandrosterone sulfate to generate free dehydroepiandrosterone [9]. This enzyme demonstrates specific tissue localization patterns, with immunocytochemical studies revealing steroid sulfatase expression concentrated in the syncytial trophoblast rather than the underlying cytotrophoblast layer [9].

The conversion pathway within the placenta involves multiple enzymatic steps coordinated within the syncytiotrophoblast. Following sulfatase-mediated deconjugation, 3β-hydroxysteroid dehydrogenase converts 16α-hydroxy-dehydroepiandrosterone to 16α-hydroxyandrostenedione [1]. Subsequently, the aromatase enzyme complex, cytochrome P450 19A1, catalyzes the aromatization of 16α-hydroxyandrostenedione to 16α-hydroxyestrone through three consecutive hydroxylating reactions [1] [10].

The final step in placental estriol synthesis involves the reduction of 16α-hydroxyestrone to estriol by 17β-hydroxysteroid dehydrogenase enzymes [1] [4]. This enzymatic conversion occurs within the syncytiotrophoblast and represents the rate-limiting step in estriol production. The hemochorial nature of the human placenta facilitates efficient transfer of newly synthesized estriol into maternal circulation, with more than 90% of placental estriol production entering the maternal compartment [3].

Placental estriol synthesis demonstrates significant dependence on fetal precursor supply, with approximately 90% of 16α-hydroxylated dehydroepiandrosterone sulfate originating from fetal sources rather than maternal contributions [7]. This fetal dependence explains the utility of maternal estriol measurements as indicators of fetal well-being and fetoplacental unit function. Near term, 60% of total dehydroepiandrosterone sulfate used by the placenta for estradiol and estrone synthesis derives from fetal adrenal cortex, while only 40% originates from maternal sources [7].

The regulatory mechanisms governing placental estriol synthesis involve multiple factors including substrate availability, enzymatic activity, and hormonal influences. Regulator of G-protein signaling 2 has been identified as a modulator of placental estrogen biosynthesis through its effects on aromatase enzyme activity [11]. Additionally, placental steroid sulfatase expression demonstrates gestational age-related variations, with higher activity observed during late first and early second trimesters compared to term placentas [9].

Enzymatic Conversion from Estrone and Estradiol

The enzymatic conversion of estrone and estradiol to estriol represents a critical metabolic pathway that operates through distinct mechanisms in pregnant and non-pregnant states. This conversion process primarily involves 16α-hydroxylation reactions catalyzed by specific cytochrome P450 enzymes, with tissue-specific expression patterns determining the predominant conversion pathways [4] [12].

In non-pregnant women, cytochrome P450 3A4 serves as the primary enzyme responsible for estrone 16α-hydroxylation in adult liver tissue [12] [13]. Kinetic studies demonstrate that cytochrome P450 3A4 exhibits a Km value of 154-172 micromolar for estrone metabolism to 16α-hydroxyestrone [12]. The enzyme demonstrates significant catalytic activity for this conversion, with maximum velocity values of 238 picomoles per minute per nanomole of total cytochrome P450 in human liver microsomes [12]. Importantly, cytochrome P450 3A4 activity is enhanced by cytochrome b5, which increases conversion rates by 5.1-fold for expressed enzyme systems [12].

Cytochrome P450 1A2 provides an additional pathway for estradiol 16α-hydroxylation in non-pregnant women, demonstrating efficient oxidation of estradiol at the 16α position while showing reduced activity for estrone 16α-hydroxylation [13]. This enzyme exhibits tissue-specific distribution patterns, with expression in liver and extrahepatic tissues contributing to overall estriol formation [13]. The relative contribution of cytochrome P450 1A2 to total estriol production varies among individuals based on enzyme expression levels and genetic polymorphisms.

During pregnancy, fetal liver cytochrome P450 3A7 emerges as the predominant enzyme for 16α-hydroxylation of dehydroepiandrosterone sulfate, the primary precursor for placental estriol synthesis [14] [15]. This fetal-specific enzyme demonstrates distinct substrate specificity compared to adult cytochrome P450 3A4, with particular efficiency for hydroxylating steroid sulfates involved in estriol biosynthesis [15]. Cytochrome P450 3A7 activity is normally expressed in fetal liver and represents a key enzyme in the unique pregnancy-associated estriol synthesis pathway [16].

The conversion mechanism from estrone involves an intermediate step through 16α-hydroxyestrone formation before final reduction to estriol [4]. Human fetal liver 16α-hydroxylase demonstrates specific kinetic properties, with apparent Km values for estrone sulfate being higher than those for free estrone or estradiol (2.9-6.4 micromolar versus 0.70-0.84 micromolar) [17]. Interestingly, estrone sulfate serves as the most efficient substrate for fetal liver 16α-hydroxylase, suggesting that sulfate conjugation enhances enzymatic recognition and conversion efficiency [17].

The direct conversion of estradiol to estriol can occur without intermediate oxidation to estrone, as demonstrated in fetal liver microsomal preparations [17]. This direct pathway involves 16α-hydroxylation of estradiol followed by reduction at the 17β position, representing an alternative route that bypasses estrone formation. The existence of multiple conversion pathways provides metabolic flexibility and ensures continued estriol production under varying physiological conditions.

Enzymatic conversion efficiency demonstrates significant interindividual variation based on genetic polymorphisms affecting cytochrome P450 expression and activity. The cytochrome P450 3A7*1C allele has been associated with altered estrogen metabolism patterns, including reduced 2-hydroxylation pathway activity and modified ratios of estrogen metabolites [18]. These genetic variations contribute to individual differences in estriol production capacity and may influence pregnancy outcomes and maternal estrogen exposure patterns.

Metabolic Clearance Rates and Excretion Pathways

Estriol demonstrates distinctive metabolic clearance characteristics that differ substantially from other major estrogens, reflecting its unique chemical structure and biological properties. The metabolic clearance rate represents the volume of plasma from which estriol is irreversibly removed per unit time, serving as a fundamental parameter for understanding estriol pharmacokinetics and physiological regulation [19].

Metabolic clearance rate measurements in non-pregnant women reveal consistently high values compared to other estrogens. Using constant infusion methodology, the mean metabolic clearance rate has been determined as 2100 ± 100 liters per day, or 1240 ± 40 liters per day per square meter of body surface area [6] [20]. Alternative pulse injection studies yield slightly lower but comparable values of 990 ± 70 liters per day per square meter [6]. These clearance rates exceed those of estradiol and estrone by approximately 2-3 fold, indicating more rapid elimination of estriol from circulation [21].

The rapid clearance of estriol reflects its preferential metabolism through conjugation pathways rather than extensive biotransformation to other active metabolites [22]. Unlike estradiol and estrone, which undergo complex metabolic interconversions, estriol serves as a metabolic end-product that is primarily eliminated through conjugation reactions followed by urinary excretion [2]. The plasma half-life of unconjugated estriol in maternal circulation during pregnancy ranges from 20 to 30 minutes, demonstrating extremely rapid turnover [3].

Urinary excretion represents the predominant elimination pathway for estriol, accounting for approximately 85% of administered radioactivity within 72 hours following intravenous administration [22]. The excretion pattern demonstrates biphasic kinetics, with approximately 30% appearing in urine within 4 hours and 50% within 12 hours [22]. This rapid excretion contrasts markedly with estradiol and estrone, which demonstrate peak urinary excretion occurring 24 to 72 hours after administration [22].

Biliary excretion of estriol occurs to a lesser extent compared to other estrogens, with approximately 23% of administered radioactivity appearing in bile within 72 hours [22]. However, biliary estriol undergoes extensive enterohepatic recirculation, with rapid and nearly quantitative reabsorption from the gastrointestinal tract [22]. This efficient reabsorption is evidenced by minimal fecal excretion, typically representing less than 2% of administered estriol compared to 7% for estradiol and estrone [22].

The excretion of estriol occurs predominantly in conjugated forms, with glucuronidation representing the major conjugation pathway [3] [23]. Maternal liver rapidly conjugates estriol through UDP-glucuronosyltransferase enzymes to enhance water solubility for urinary elimination [3]. Approximately 80-90% of circulating estriol exists as glucuronide conjugates, with only 10-15% remaining as unconjugated estriol [3]. Multiple UDP-glucuronosyltransferase isoforms contribute to estriol glucuronidation, including UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, and UGT1A10 [23].

Sulfation represents an additional conjugation pathway for estriol metabolism, although this occurs to a lesser extent than glucuronidation [24]. Estrogen sulfotransferases catalyze the formation of estriol sulfate, which demonstrates different pharmacokinetic properties compared to glucuronide conjugates. The balance between glucuronidation and sulfation pathways can be influenced by factors including substrate concentrations, enzyme expression levels, and competing metabolic demands.

Purity

Physical Description

Odorless white crystals.

Color/Form

Very small monoclinic crystals from dilute alcohol

White, microcrystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

2.45 (LogP)

log Kow = 2.45

2.45

Odor

Decomposition

Appearance

Melting Point

288 °C (decomposes)

282 °C

Storage

UNII

GHS Hazard Statements

H350 (30.77%): May cause cancer [Danger Carcinogenicity];

H351 (68.05%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (98.82%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (44.97%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (30.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H410 (30.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The treatment of hormone-dependent urinary incontinence due to sphincter mechanism incompetence in ovariohysterectomised bitches.

Therapeutic Uses

/Estriol is indicated for the/ treatment of pruritus vulvae and dyspareunia associated with atrophic vaginal epithelium.

Pharmacology

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA04 - Estriol

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CC - Estrogens, combinations with other drugs

G03CC06 - Estriol

Mechanism of Action

... Synthetic estriol, is chemically and biologically identical to endogenous human estriol. Estriol, a weak estrogen, is a natural metabolite of estradiol, the predominant estrogen. Estriol exerts estrogenicity by binding to estrogen receptors, present in the female genital tract. Estriol, oral or vaginal, similar to estradiol, corrects lowered proliferation and abnormal physiology in the atrophic vaginal epithelium seen in estrogen deficient states, such as after natural or surgical menopause. In contrast, the histology of the endometrium after using Gynest Cream rarely shows minor signs of proliferation in previously atrophic endometria.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ESTRIOL (12 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Systemic bioavailability on vaginal administration is better than after oral administration. Intravaginal application of 1 mg estriol in women with senile atrophy of the vaginal epithelium results in serum levels similar to those seen after oral administration of 10 mg estriol.

Plasma estriol levels increased from <90pmol/L (26 pg/mL) about fifty fold over a few hours after intravaginal administration of Gynest Cream. Eight to ten hours after administration, 50% of women still had estriol levels above 90pmol/L (26 pg/mL).

Estriol circulates with the blood, about 14% free, 8% bound to SHBG and the rest bound to albumin.

More than 95% of estriol is excreted in the urine, predominantly in the form of glucuronides.

Metabolism Metabolites

The metabolic disposition of estrogens includes oxidative metabolism (largely hydroxylation) and conjugative metabolism by glucuronidation, sulfonation and/or O-methylation. Estradiol is converted to estrone by a 17beta-hydroxysteroid dehydrogenase; the estrone produced is further metabolized to 16alpha-hydroxyoestrone and then to estriol.

Estriol is a common metabolite of estrone and estradiol-17-beta in animals and in humans. Estriol is excreted in humans as conjugated and unconjugated 2-hydroxy estriol after 2-hydroxylation.

Wikipedia

Cimetidine

Chlorapatite

Drug Warnings

Gynest Cream contains arachis oil (peanut oil) and should not be applied by patients known to be allergic to peanuts. As there is a possible relationship between allergy to peanuts and allergy to soya, patients with soya allergy should also avoid Gynest Cream.

Before initiating or re-instituting HRT, a complete personal and family medical history should be taken. Physical (including pelvic and breast) examination should be guided by this and by the contra-indications and warnings for use. During treatment, periodic check-ups are recommended of a frequency and nature adapted to the individual woman. Women should be advised what changes in their breasts should be reported to their doctor or nurse. Investigations, including mammography, should be carried out in accordance with currently accepted screening practices, modified to the clinical needs of the individual.

The risk of endometrial hyperplasia and carcinoma is increased when systemic estrogens are administered alone for prolonged periods of time. The endometrial safety of long-term or repeated use of topical vaginal estrogens is uncertain. Therefore, if repeated, treatment should be reviewed at least annually, with a special consideration given to any symptoms of endometrial hyperplasia or carcinoma.

For more Drug Warnings (Complete) data for ESTRIOL (40 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: estriol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: estriol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: estriol; matrix: chemical purity; procedure: dissolution in alcohol; liquid chromatography with ultraviolet detection at 281 nm and comparison to standards

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Storage Conditions

Dates

Compatibility of Estradiol, Estriol, Estrone, Progesterone, and Testosterone Single Formulation in Fitalite, Versatile, or HRT Supreme Cream Base

Hudson C Polonini, Eli Dijkers, Anderson O Ferreira, Clark Zander, Sarah TaylorPMID: 34297696 DOI:

Abstract

In this work, we focus on three ready-to-use vehicles: Fitalite, Versatile, and HRT Supreme Cream Base. Fitalite is a natural, light, hydrophilic gel-cream that contains vitamin E and oil bodies from plant sources (phytosomes), providing antioxidant and skinmoisturizing properties. Versatile is a vanishing oil-inwater cream base which retains its consistency with a broad range and high concentrations of active pharmaceutical ingredients, dermaceutical ingredients, and solvents. Finally, HRT Supreme Cream Base is a paraben-free, dye-free, fragrance-free O/W emulsion base, formulated with a complex of botanical oils to soothe and provide moisture to dry and sensitive skin. In the current study, we evaluated the beyond-use date of formulations containing estradiol, estriol, estrone, progesterone, and testosterone in combination, compounded with these three vehicles. Validated, stability-indicating high-performance liquid chromatography methods were used throughout a 180-day period. A beyond-use date of 180 days was observed for all vehicles stored both at refrigerated and at room temperature. The combination of five ingredients represents a worst-case scenario since there are more possibilities of cross reactions. Therefore, we expect the same or greater stability as individual ingredients are removed from the tested formulation. The extended beyond-use dates provide convenience for both the compounding pharmacist and the patient.Estriol dissolving microneedle patches for protection against ionizing radiation-induced injury

Lin Zhu, Xiang Yu, Qian Li, Yuanyuan Zhang, Yiguang Jin, Lina DuPMID: 34004344 DOI: 10.1016/j.ejps.2021.105881

Abstract

Estriol can be used to treat radiation-induced leukopenia by increasing peripheral blood leukocytes and therefore it plays an important role in radiation protection. However, only high-dose injectable suspensions are available when estriol is used to combat against ionizing radiation-induced injury. Intramuscular (i.m.) administration of estriol is very painful and inconvenient, and the lack of timely self-administered formulation greatly limits the wide application of estriol. This will facilitate quick response under emergent conditions in complementary with the available estriol formulations. Herein, we prepared estriol microneedle (MNs) patches for the convenient and efficient treatment of radiation-induced injury. A biocompatible polymer, polyvinylpyrrolidone K90, was dissolved in an estriol solution of methanol and cast into a mold to obtain conical-shaped MNs. N-vinyl pyrrolidone was poured on the base of the MNs and photocured to enhance the mechanical strength of estriol MNs (EMNs). EMNs were easily pierced 200 μm into the mouse skin. More importantly, the EMNs tips were dissolved very quickly within 5 min so that the drugs could permeate across skin. Mouse models of ionizing radiation-induced injury were established with 6.5 Gy radiation ofCo γ ray. Moreover, EMNs increased peripheral blood leukocytes in irradiated mice, protected the bone marrow hematopoietic system, and improved the survival rate of the irradiated mice to 80%. EMNs are a promising transdermal drug delivery system that allows for easy, rapid administration and protects the body from damage caused by ionizing radiation.

Stability of Fagron's Phytobase Cream Compounded with Various Hormones

Tom Wynn, Sarah Taylor, Clark ZanderPMID: 33798115 DOI:

Abstract

The objective of this study was to evaluate the stability of 5 common hormones used as active pharmaceutical ingredients in Fagron Phytobase cream. The active pharmaceutical ingredients were tested using a bracketed format, as well as individually, and in one combination: estrone 0.1%, estrone 1%, estradiol 0.05%, estradiol 2%, estriol 0.05%, estriol 2%, progesterone 0.1%, progesterone 20%, testosterone 0.1%, testosterone 20%; combination (estradiol 0.05%, estriol 0.05%, progesterone 0.5%), and combination (estradiol 2%, estriol 1%, progesterone 20%). All creams were stored at controlled room temperature (20ÆC to 25ÆC) in a Topi-CLICK container-closure. Stability was assessed by measuring the percent recovery at varying time points throughout a 180-day period. Active pharmaceutical ingredients' quantifications were performed by highperformance liquid chromatography via a stabilityindicating method. Antimicrobial effectiveness testing per United States Pharmacopeia Chapter <51> guidelines was carried out for each compounded formulation. Given the percent recovery of the active pharmaceutical ingredients within the cream base, the beyond-use date was determined to be 180 days in all samples except estrone, which was determined to be 150 days. This suggests that Phytobase cream is able to maintain the stability of various compounded hormones in the base over an extended time of storage.Environmental aspects of hormones estriol, 17β-estradiol and 17α-ethinylestradiol: Electrochemical processes as next-generation technologies for their removal in water matrices

Nádia Hortense Torres, Géssica de Oliveira Santiago Santos, Luiz Fernando Romanholo Ferreira, Juliana Heloisa Pinê Américo-Pinheiro, Katlin Ivon Barrios Eguiluz, Giancarlo Richard Salazar-BandaPMID: 33190907 DOI: 10.1016/j.chemosphere.2020.128888

Abstract

Hormones as a group of emerging contaminants have been increasingly used worldwide, which has increased their concern at the environmental level in various matrices, as they reach the water bodies through effluents due to the ineffectiveness of conventional treatments. Here we review the environmental scenario of hormones estriol (E3), 17β-estradiol (E2), and 17α-ethinylestradiol (EE2), explicitly their origins, their characteristics, interactions, how they reach the environment, and, above all, the severe pathological and toxicological damage to animals and humans they produce. Furthermore, studies for the treatment of these endocrine disruptors (EDCs) are deepened using electrochemical processes as the remediation methods of the respective hormones. In the reported studies, these micropollutants were detected in samples of surface water, underground, soil, and sediment at concentrations that varied from ng Lto μg L

and are capable of causing changes in the endocrine system of various organisms. However, although there are studies on the ecotoxicological effects concerning E3, E2, and EE2 hormones, little is known about their environmental dispersion and damage in quantitative terms. Moreover, biodegradation becomes the primary mechanism of removal of steroid estrogens removal by sewage treatment plants, but it is still inefficient, which shows the importance of studying electrochemically-driven processes such as the Electrochemical Advanced Oxidation Processes (EAOP) and electrocoagulation for the removal of emerging micropollutants. Thus, this review covers information on the occurrence of these hormones in various environmental matrices, their respective treatment, and effects on exposed organisms for ecotoxicology purposes.

Degradation of estriol (E3) and transformation pathways after applying photochemical removal processes in natural surface water

T Perondi, W Michelon, A Basso, J K Bohrer, A Viancelli, T G Fonseca, H Treichel, R F P M Moreira, R A Peralta, E Düsman, T S PokrywieckiPMID: 33079722 DOI: 10.2166/wst.2020.411

Abstract

Steroidal hormones such as estriol (E3), are resistant to biodegradation; hence their removal by conventional treatment systems (aerobic and anaerobic) facilities is limited. These substances are detected in surface water, and present risks to the aquatic ecosystem and humans via potential biological activity. Photochemical treatments can be used to remove E3; however, just a few studies have analyzed the kinetics, intermediates, and E3 degradation pathways in natural surface water. In this study, the behavior of E3 under ultraviolet irradiation associated with HO

, O

or TiO

was investigated to determine the degradation potential and the transformation pathways in reactions performed with a natural surface water sample. E3 degradation kinetics (200 ppb) fitted well to the pseudo-first-order kinetics model, with kinetic constant k in the following order: k

> k

> k

> k

. The mechanism of degradation using different advanced oxidative processes seemed to be similar and 12 transformation byproducts were identified, with 11 of them being reported here for the first time. The byproducts could be formed by the opening of the aromatic ring and addition of a hydroxyl radical. A possible route of E3 degradation was proposed based on the byproducts identified, and some of the byproducts presented chronic toxicity to aquatic organisms, demonstrating the risks of exposure.

Evaluation of sporadic bovine alkaline phosphatase interference in the Beckman Access unconjugated estriol (uE3) assay affecting maternal serum screening results

Joshua A Bornhorst, Paola A Ramos, Elizabeth R Sutterer, Nicole M Herrli, Daniel J Figdore, Tifani L Flieth, Karl M Ness, Erica M Fatica, Alicia Algeciras-SchimnichPMID: 33188774 DOI: 10.1016/j.clinbiochem.2020.11.007

Abstract

Bovine alkaline phosphatase (BALP) mediated interference is a potential issue in the Beckman Access unconjugated estriol (uE3) assay. As the uE3 assay is a component of second trimester maternal serum screening characterizing this interference is essential for delivering accurate trisomy 18 and trisomy 21 risks.Residual serum samples (n = 517) were measured by two different lots of uE3 assay. Scavenger BALP (sBALP) was added to all samples to remove potential BALP dependent interference and assessed using both lots of uE3 reagent.

BALP mediated interference was observed in similar frequency in both lots of reagent (~3%), although the patterns of positive and negative interference differed between the lots. Pretreatment with sBALP improved lot-to-lot comparison. The presence of BALP related interference was not related to the concentration of endogenous human alkaline phosphatase. The use of polyethylene glycol and sBALP treatment appeared to mitigate BALP mediated interference equally well, and resulted in concordance in measured uE3 concentrations between reagent lots. Additionally, heterophile antibody interference was observed in two samples affected with BALP interference, and the heterophile antibody interference was resolved by both PEG and heterophile antibody blocking reagent treatment, but not sBALP treatment. While the maternal screen numeric risk for affected samples changed, the risk classification changed from a negative to positive screen in two samples.

Interference in the uE3 assay has the potential to affect maternal serum risk calculations in different reagent lots, and pretreatment of samples with scavenger BALP or PEG should be considered in cases of unexplained uE3 concentrations.

Serum concentrations of estriol vary widely after application of vaginal oestriol cream

Nèvine Te West, Richard Day, Garry Graham, Michael Wright, Christopher White, Gordana Popovic, Kate Hilda MoorePMID: 33129232 DOI: 10.1111/bcp.14635

Abstract

The aim of this study was to establish the pharmacokinetic profile of serum oestriol (E) concentrations over 24 h following application of vaginal E

in chronic users (>12 weeks of E

use). The interindividual and intraindividual differences before and after E

were examined.

Ten women participated. Vaginal cream was omitted for ≥36 h prior to the study days. Blood sampling was performed for E

, oestradiol and oestrone concentrations prior to cream application and at 1, 2, 3, 5, 8, 10, 12 and 24 h afterwards. In five women, all samples were repeated on a separate day.

E

was absorbed rapidly in most women. Peak serum E

concentration occurred around 2 h (range 1-5 h). The decline in E

concentrations was also rapid: falling <100 pmol L

in six out of ten women within 8 h and returning to ≤ 10 pmol L

at 24 h in nine out of the ten patients. Interindividual variability for peak concentrations was considerable (mean 546 pmol L

; 95% CI 349-743). Area under the concentration-time curve (AUC) values over a dosage interval also varied widely: mean 2145 pmol.h L

; 95% CI 1422-3233. However, repeated measurements in the same woman were highly (peaks: ρ = 0.94) or moderately (AUC: P = 0.74) correlated.

Postmenopausal E

concentrations are negligible. Serum E

concentrations of chronic users of E

cream varied greatly; however, concentrations declined rapidly within 8 h, generally reaching 'postmenopausal' levels by 24 h. The basis for the variation between subjects needs further elucidation. Additional research is required to establish the safety of topical E

.

Topical treatment of vulvodynia, dyspareunia and pudendal neuralgia: A single clinic audit of amitriptyline and oestriol in organogel

Chantelle M Ruoss, Elizabeth A Howard, Karen Chan, Paul G Stevenson, Thierry VancailliePMID: 33427301 DOI: 10.1111/ajo.13292

Abstract

Vulvodynia and pudendal neuralgia comprise significant contributors to vulvar-related pain and its impact on daily life.A retrospective clinical audit was conducted at the Women's Health & Research Institute of Australia, Sydney, to determine the pattern of use and the efficacy of the application of topical amitriptyline 0.5% plus oestriol 0.03% in organogel (AOO), to the vulvar vestibule in reducing the impact of pain on daily life.

There were 1174 patients who received a script from May 2017 until February 2020: 1054 patients agreed to be contacted and had a valid email address.

There were 376 (35.7%) patients who replied. Pain with intercourse was the main indication for use. Treatment was rated effective by 51.2% (95% CI: 35.4-66.8%) of patients less than 30 years of age, 66.7% (95% CI: 57.3-74.9%) of patients 30-50 years of age, and 58.3% (95% CI: 50.9-65.4%) in patients over 50. Stinging at the site of application was the most commonly reported side effect.

Topical AOO is an effective and well-tolerated treatment for vulvar pain.

Longitudinal study on steroid hormone variations during the second trimester of gestation: a useful tool to confirm adequate foetal development

Silvia Alonso, Sara Caceres, Daniel Vélez, Luis Sanz, Gema Silvan, Maria Jose Illera, Juan Carlos IlleraPMID: 33563237 DOI: 10.1186/s12884-021-03617-8

Abstract

The interaction of hormonal factors are crucial for good foetal development. During the second trimester of gestation, most of the main physiological processes of foetal development occur. Therefore, the aim of this study was to determine the variations in the physiological levels of cortisol, estriol, estrone sulphate, and progesterone during the second trimester (weeks 12-26) in order to establish normal ranges that can serve as indicators of foetal well-being and good functioning of the foetal-placental unit.Saliva samples from 106 pregnant women were collected weekly (from week 12 to week 26 of gestation), and hormonal measurements were assayed by an enzyme immunoassay. The technique used for hormone measurements was highly sensitive and served as a non-invasive method for sample collection.

The results revealed a statistically significant (p<0.05) difference between cortisol, progesterone, and oestrogens throughout the second trimester, with a more substantial relationship between oestrogens and progesterone [P4-E3 (r=0.427); P4-E1SO4 (r=0.419)]. By analysing these hormone concentrations, statistically significant (p<0.05) elevations in progesterone, cortisol, and estriol levels were found at the 16

[(P4 (0.78±0.088), C(1.99±0.116), E3(2.513±0.114)]; 18th [(P4 (1.116±0.144), C(3.409±0.137), E3(3.043±0.123)] and 23rd week of gestation [(P4(1.36±0.153), C(1.936±0.11), E3(2.657±0.07)]. Estrone sulphate levels appeared to increase progressively throughout the second trimester [from 1.103±0.03 to 2.244±0.09].

The 18th week of gestation seems to constitute a very important week during foetal adrenal development, and the analysis of the main hormones involved in foetal development, provided more precise information regarding the proper functioning of the foetal unit and foetal development.

Quad test for fetal aneuploidy screening as a predictor of small-for-gestational age fetuses: a population-based study

Rakchanok Boonpiam, Chanane Wanapirak, Supatra Sirichotiyakul, Ratanaporn Sekararithi, Kuntharee Traisrisilp, Theera TongsongPMID: 33059628 DOI: 10.1186/s12884-020-03298-9

Abstract

To identify the relationship between quadruple test for aneuploidy screening (alpha-fetoprotein: AFP; free beta-human chorionic gonadotropin: b-hCG; unconjugated estriol: uE3 and inhibin-A: IHA) and fetal growth restriction and to construct predictive models for small-for-gestational-age (SGA) fetuses.Women who underwent quadruple test for aneuploidy were followed-up for final outcomes. The multiples of the median (MoMs) of the four biochemical markers for the SGA group and those of normal fetuses were compared. The models for predicting SGA by the individual biomarkers and their combination were constructed using binary logistic regression analysis, and their diagnostic performances in predicting SGA were determined.

Of 10,155 eligible pregnant women, 578 (5.7%) and 9577 (94.3%) had SGA and normal growth, respectively. High levels of AFP, b-hCG and IHA but low levels of uE3 significantly increased the risk of SGA. The constructed predictive equations had predictive performance for SGA, with areas under the receiver-operated characteristic curve of 0.724, 0.655, 0.597, 0.664 and 0.754 for AFP, b-hCG, uE3, IHA, and the combination, respectively.

The quad test for aneuploidy screening could also be used as a predictor of SGA, without extra-effort and extra-cost.